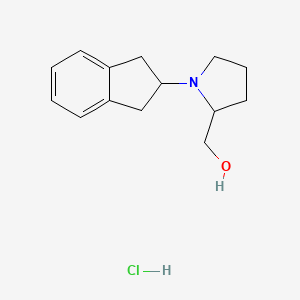

N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

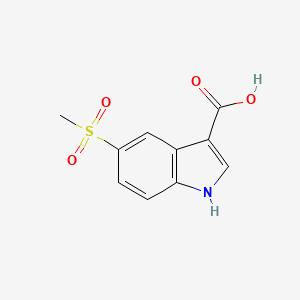

N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide is a chemical compound that belongs to the class of cinnamamide derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : Novel N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds showed significant anticonvulsant activity, indicating their potential for treating epilepsy (Guan et al., 2009).

Antidepressant-like Action

- Antidepressant-like Effects : A series of N-(2-hydroxyethyl) cinnamamide derivatives exhibited antidepressant-like actions in mice models. Some of these compounds significantly reduced immobility time in standard tests, suggesting their potential as antidepressants (Deng et al., 2011).

Crystallographic Studies for Anticonvulsant Properties

- Crystallographic Analysis : Crystallographic studies of N-substituted cinnamamide derivatives revealed insights into their anticonvulsant properties. This research aids in understanding the structural requirements for anticonvulsant activity in these compounds (Żesławska et al., 2017).

Sleep-inducing Properties

- Sleep-inducing Effects : N-alkyl-3-(trifluoromethyl)cinnamamides were tested for their potential as sleep inducers. The most active compound in this series was found to be as effective as methaqualone, a known sedative (Houlihan et al., 1985).

Muscle Relaxant, Antiinflammatory, and Analgesic Activity

- Muscle Relaxant and Analgesic Effects : Cinnamamide derivatives have been designed and synthesized with muscle relaxant, antiinflammatory, and analgesic activities. One such compound has entered phase I clinical trials (Musso et al., 2003).

Enantioselective Synthesis

- Enantioselective Synthesis : Enantioselective Michael additions of Grignard reagents to cinnamamides were studied, demonstrating the synthesis of cinnamamide derivatives with high enantiomeric purity. This method is significant for producing optically active pharmaceutical compounds (Touet et al., 1993).

Photo-Responsive Properties

- Photo-Responsive Monomers : N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer, was synthesized for potential use in novel photo-responsive polymers. This highlights its application in materials science (Jin et al., 2011).

Serotonin Antagonism

- Serotonin Antagonism : Cinnamamides with aminoalkyl groups were found to act as antagonists of serotonin, indicating their potential in treating conditions related to serotonin imbalance (Dombro & Woolley, 1964).

Antitubercular Activity

- Antitubercular Evaluation : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were synthesized and evaluated for their antitubercular activity. One compound showed promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Propiedades

IUPAC Name |

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-22-17(15-8-5-9-16(19)12-15)13-20-18(21)11-10-14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,20,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOKAKJRNZGIJU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)

![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)